REACTION_CXSMILES
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[CH:1]1[CH:6]=[CH:5][C:4]([N:7]=[C:8](Cl)Cl)=[CH:3][CH:2]=1.[S:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=[C:12]1[N:20]=[C:21]([NH2:23])[NH2:22].C(N(C(C)C)CC)(C)C>O1CCCC1>[NH2:23][C:21]1[N:20]=[C:12]2[N:13]([C:8](=[N:7][C:4]3[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=3)[N:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:11]2
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Name
|
|
Quantity
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0.18 g
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Type
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reactant
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Smiles
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C1=CC=C(C=C1)N=C(Cl)Cl
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Name
|
|
Quantity
|
0.2 g
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Type
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reactant
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Smiles
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S1C(=NC2=C1C=CC=C2)N=C(N)N
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Name
|
|
Quantity
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0.27 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for sixteen days
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Name
|
|
Type
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product
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Smiles
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NC=1N=C2SC3=C(N2C(N1)=NC1=CC=CC=C1)C=CC=C3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |